5-Bromo-1-(tert-butyl)-1H-pyrazole
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Overview
Description
5-Bromo-1-(tert-butyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a tert-butyl group at the 1-position
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways . These pathways often involve a series of reactions that lead to various downstream effects, including changes in cell function and behavior.
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(tert-butyl)-1H-pyrazole typically involves the bromination of 1-(tert-butyl)-1H-pyrazole. One common method includes the reaction of 1-(tert-butyl)-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to achieve selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyrazole oxides or reduction reactions to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are typical.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-azido-1-(tert-butyl)-1H-pyrazole or 5-thio-1-(tert-butyl)-1H-pyrazole.
Oxidation Products: Pyrazole oxides.
Reduction Products: 1-(tert-butyl)-1H-pyrazole.
Scientific Research Applications
Chemistry: 5-Bromo-1-(tert-butyl)-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs. Its derivatives are studied for their biological activities and interactions with various biological targets.
Industry: The compound is also explored for its potential use in materials science, particularly in the development of novel polymers and advanced materials with specific properties.
Comparison with Similar Compounds
1-(tert-butyl)-1H-pyrazole: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
5-Bromo-1H-pyrazole: Lacks the tert-butyl group, which can affect its steric and electronic properties.
5-Bromo-1-(tert-butyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring, leading to different chemical reactivity and biological activity.
Uniqueness: 5-Bromo-1-(tert-butyl)-1H-pyrazole is unique due to the combination of the bromine atom and tert-butyl group, which confer specific reactivity and potential biological activity. This dual substitution pattern can enhance its utility as a versatile intermediate in organic synthesis and its potential as a pharmacophore in drug discovery.
Properties
IUPAC Name |
5-bromo-1-tert-butylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRDZXBZLUAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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